4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde
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Overview
Description
4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.677 g/mol . It is a benzaldehyde derivative characterized by the presence of two ethoxy groups and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde is replaced by the 2-chloroethoxy group. The reaction conditions often include heating the mixture to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also emphasizes the importance of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: 4-(2-(2-Chloroethoxy)ethoxy)benzoic acid.
Reduction: 4-(2-(2-Chloroethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ethoxy and chloroethoxy groups may also influence the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-(2-(Diethylamino)ethoxy)benzaldehyde: Contains a diethylamino group instead of the chloroethoxy group.
4-(Benzyloxy)benzaldehyde: Contains a benzyloxy group instead of the chloroethoxy group.
Uniqueness
4-(2-(2-Chloroethoxy)ethoxy)benzaldehyde is unique due to the presence of both ethoxy and chloroethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
130413-37-5 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-[2-(2-chloroethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C11H13ClO3/c12-5-6-14-7-8-15-11-3-1-10(9-13)2-4-11/h1-4,9H,5-8H2 |
InChI Key |
IAHHPUOOWYVGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOCCCl |
Origin of Product |
United States |
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